UNC2025 - 1429881-91-3

UNC2025

Catalog Number: EVT-287401
CAS Number: 1429881-91-3
Molecular Formula: C28H40N6O
Molecular Weight: 476.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UNC2025 is a small molecule inhibitor of the Mer Tyrosine Kinase (MerTK) and Fms-like tyrosine kinase 3 (Flt3) receptors. [, ] It is classified as a receptor tyrosine kinase inhibitor (RTKI) and has been investigated for its potential in treating various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), melanoma, and glioblastoma. [, , , , ] UNC2025 exhibits potent inhibition of MerTK and Flt3, demonstrating promising antitumor activity in preclinical models.

UNC1062

Compound Description: UNC1062 is a potent small molecule inhibitor of Mer tyrosine kinase (MerTK). []

Relevance: UNC1062 served as the basis for the development of UNC2025. While UNC1062 exhibited potent MerTK inhibitory activity, its poor pharmacokinetic properties hindered further in vivo evaluation. UNC2025 was designed through sequential modifications of UNC1062 to improve its pharmacokinetic profile while retaining its potent activity against MerTK. []

AC220 (Quizartinib)

Compound Description: AC220, also known as quizartinib, is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). []

Relevance: Like UNC2025, AC220 targets FLT3, a receptor tyrosine kinase often implicated in acute myeloid leukemia. Both compounds have demonstrated efficacy in inhibiting FLT3 activity and impacting cell cycle kinetics in CD8+ T cells. Notably, UNC2025 exhibits dual inhibitory activity against both MerTK and FLT3, potentially offering a broader therapeutic window in certain cancers. []

R428

Compound Description: R428 is a selective inhibitor of the Axl receptor tyrosine kinase, another member of the TAM family. []

Relevance: R428 is relevant to UNC2025 as they both target receptor tyrosine kinases within the TAM family. While UNC2025 primarily inhibits MerTK and FLT3, R428 selectively targets Axl. Research suggests that combined inhibition of Axl and MerTK, using R428 and UNC2025 respectively, might improve therapeutic outcomes in certain cancer models, like head and neck squamous cell carcinoma (HNSCC), by overcoming potential resistance mechanisms. []

BGB324

Compound Description: BGB324 is an Axl inhibitor currently undergoing Phase 1 clinical trials as a monotherapy and in combination regimens. []

Relevance: BGB324's relevance to UNC2025 stems from their shared focus on targeting the TAM family of receptor tyrosine kinases. While UNC2025 primarily inhibits MerTK and FLT3, BGB324 focuses on Axl. The clinical development of BGB324 highlights the therapeutic potential of targeting TAM kinases in cancer. []

MRX-2843

Compound Description: MRX-2843 is a dual MerTK/FLT3 inhibitor that has received FDA Investigational New Drug (IND) status. []

Relevance: MRX-2843 shares a similar target profile with UNC2025, inhibiting both MerTK and FLT3. This dual inhibition makes both compounds potentially valuable therapeutic agents for treating acute myeloid leukemia (AML) and potentially other cancers with dysregulated MerTK or FLT3 signaling. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a chemotherapy drug commonly used in the treatment of various cancers, including gastric adenocarcinoma. []

Relevance: Research indicates that MerTK expression might attenuate the response to chemotherapy in gastric adenocarcinoma. Studies have shown that inhibiting MerTK with UNC2025 can sensitize tumor cells to 5-FU-based chemotherapy, suggesting a potential synergistic effect. []

Methotrexate

Compound Description: Methotrexate is a chemotherapy drug used in the treatment of various cancers, including acute lymphoblastic leukemia (ALL). []

Relevance: Research has demonstrated that UNC2025 can enhance the efficacy of methotrexate in preclinical models of ALL. This synergistic effect suggests that combining UNC2025 with methotrexate could be a promising therapeutic strategy for leukemia, potentially allowing for lower doses of methotrexate and reduced toxicity. []

Vemurafenib

Compound Description: Vemurafenib is a BRAF inhibitor used in the treatment of melanoma, particularly in cases with BRAF mutations. []

Relevance: In preclinical models of melanoma, combining UNC2025 with vemurafenib showed promising results in inhibiting tumor growth, suggesting a synergistic effect. This combined approach, targeting both MerTK and BRAF, could be a valuable strategy for treating BRAF-mutated melanoma. []

Cobimetinib

Relevance: Studies in NRAS-mutated melanoma cell lines indicate that combining UNC2025 with cobimetinib enhances cell death and reduces colony-forming potential. This synergistic effect suggests a potential therapeutic benefit of co-targeting MerTK and the MAPK pathway in NRAS-mutated melanoma. []

R848

Compound Description: R848 is an immune-stimulatory drug candidate known to promote a pro-inflammatory macrophage phenotype. []

Relevance: In a study exploring macrophage-targeted drug delivery, R848 was investigated alongside UNC2025 for its ability to reprogram macrophages towards a pro-inflammatory state. Both drugs showed potential in inducing a pro-inflammatory phenotype in macrophages. []

Overview

UNC2025 is a small molecule inhibitor specifically designed to target the Mer receptor tyrosine kinase (MERTK) and FLT3 (Fms-like tyrosine kinase 3). This compound has been investigated for its potential therapeutic applications in various cancers, particularly those involving aberrant MERTK signaling. As a potent and orally bioavailable dual inhibitor, UNC2025 has shown promising results in preclinical studies, demonstrating efficacy in reducing tumor growth and enhancing the effects of other chemotherapeutic agents.

Source

UNC2025 was developed by researchers aiming to create a highly selective and effective inhibitor of MERTK and FLT3. The compound's design was based on optimizing pharmacokinetic properties to ensure good bioavailability and solubility for oral administration .

Classification

UNC2025 is classified as a protein kinase inhibitor, specifically targeting receptor tyrosine kinases involved in cell signaling pathways that regulate proliferation, survival, and migration of cancer cells. Its dual inhibition mechanism allows it to interfere with both MERTK and FLT3, which are implicated in various malignancies, including leukemia and solid tumors .

Synthesis Analysis

The synthesis of UNC2025 involves several key steps, utilizing advanced organic chemistry techniques. The initial synthetic route includes:

  1. Preparation of Intermediates: The compound is synthesized from readily available starting materials through a series of reactions, including:
    • S Ar (Nucleophilic Aromatic Substitution): This method is employed to replace halogen groups with amines.
    • Suzuki-Miyaura Coupling: A cross-coupling reaction that forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl halides.
    • Deprotection Steps: Protecting groups are used during synthesis to prevent unwanted reactions, which are later removed to yield the final compound .
  2. Yield Optimization: The synthesis has been optimized for scalability, achieving significant yields suitable for preclinical testing. For instance, a modified route allowed for the production of over 170 grams of the compound with comparable yields to earlier methods .
Molecular Structure Analysis

UNC2025's molecular structure is characterized by its specific arrangement of atoms that confer its inhibitory properties. Key features include:

  • Chemical Formula: C₁₈H₁₉ClN₄O
  • Molecular Weight: 348.82 g/mol
  • Structural Components: The structure includes a pyrimidine core, which is essential for its activity as a kinase inhibitor. The presence of various functional groups enhances its binding affinity to the target kinases .

Data

The structural analysis can be supported by techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the three-dimensional arrangement of atoms within UNC2025.

Chemical Reactions Analysis

UNC2025 participates in several chemical reactions that underpin its mechanism of action:

  1. Inhibition of MERTK Phosphorylation: UNC2025 effectively inhibits the phosphorylation of MERTK, thereby blocking downstream signaling pathways that promote tumor cell survival and proliferation .
  2. Synergistic Effects: Studies have shown that when combined with other agents (e.g., methotrexate), UNC2025 can enhance therapeutic efficacy through synergistic interactions, leading to improved outcomes in preclinical models .

Technical Details

The inhibition mechanism involves competitive binding at the ATP-binding site of MERTK and FLT3, preventing their activation by endogenous ligands.

Mechanism of Action

The mechanism by which UNC2025 exerts its effects involves:

  1. Target Engagement: By binding to MERTK and FLT3, UNC2025 prevents their activation, leading to reduced phosphorylation levels.
  2. Downstream Effects: This inhibition disrupts critical signaling pathways involved in cell survival (e.g., PI3K/AKT pathway), ultimately leading to apoptosis or reduced proliferation in cancer cells .

Data

In vitro studies have demonstrated significant reductions in cell viability and increased apoptosis in cancer cell lines treated with UNC2025 compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Highly soluble in aqueous solutions at physiological pH (approximately 38 µg/mL at pH 7.4) which supports its oral bioavailability .

Chemical Properties

  • Stability: UNC2025 exhibits stability under physiological conditions, which is critical for maintaining its therapeutic effects.
  • pKa Values: Relevant pKa values indicate the ionization states at different pH levels, influencing solubility and permeability.
Applications

UNC2025 holds significant potential in scientific research and clinical applications:

  • Cancer Treatment: Its primary application lies in oncology, particularly for cancers associated with aberrant MERTK signaling such as leukemia and glioblastoma.
  • Combination Therapy: Research indicates that UNC2025 may enhance the efficacy of existing chemotherapy agents when used in combination therapy settings .
  • Research Tool: As a potent inhibitor, it serves as an important tool for studying MERTK-related signaling pathways in various biological contexts.

Properties

CAS Number

1429881-91-3

Product Name

UNC2025

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Molecular Formula

C28H40N6O

Molecular Weight

476.66

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)

InChI Key

MJSHVHLADKXCML-RQNOJGIXSA-N

SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2025, UNC2025, UNC 2025

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.